molecular formula C13H21ClN2O3S B2773654 3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856076-21-5

3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2773654
CAS No.: 1856076-21-5
M. Wt: 320.83
InChI Key: ODLFKGJBWVKCSZ-UHFFFAOYSA-N
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Description

3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The structure of this compound includes a pyrazole ring, a cyclopentyl group, and a butoxymethyl group, making it a versatile molecule for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl group and the butoxymethyl group. The final step involves the sulfonylation reaction to introduce the sulfonyl chloride group.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of Butoxymethyl Group: The butoxymethyl group can be added through a nucleophilic substitution reaction using butyl bromide and a base such as sodium hydride.

    Sulfonylation: The final step involves the reaction of the intermediate compound with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of a base like triethylamine.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous conditions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonate Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition, as sulfonyl chlorides can act as inhibitors for certain enzymes.

    Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to inhibition or modification of their function. This reactivity is often exploited in the design of enzyme inhibitors or in the modification of biomolecules for research purposes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride
  • 3-(ethoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride
  • 3-(propoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride

Uniqueness

3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the butoxymethyl group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

3-(butoxymethyl)-1-cyclopentylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O3S/c1-2-3-8-19-10-12-13(20(14,17)18)9-16(15-12)11-6-4-5-7-11/h9,11H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLFKGJBWVKCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1S(=O)(=O)Cl)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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